molecular formula C21H22N2O2S B3752642 N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-phenoxybutanamide

N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-phenoxybutanamide

Cat. No.: B3752642
M. Wt: 366.5 g/mol
InChI Key: NMWGUGQBVXDUPP-UHFFFAOYSA-N
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Description

This compound belongs to the thiazole-derived enaminone class, characterized by a 1,3-thiazol-2(3H)-ylidene core substituted with a 4-methylphenyl group at position 4 and a 5-methyl group.

Properties

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15-10-12-17(13-11-15)20-16(2)26-21(23-20)22-19(24)9-6-14-25-18-7-4-3-5-8-18/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWGUGQBVXDUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCCOC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-phenoxybutanamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with 4-phenoxybutanoyl chloride to yield the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and its substituents can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit the activity of bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues with Thiazole Moieties

(a) N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (4a–4i)
  • Key Features : These derivatives share a thiazole core substituted with aromatic groups (phenyl, p-tolyl) and an acetamide side chain.
  • Biological Activity: Compounds 4a, 4b, and 4c exhibit dual monoamine oxidase (MAO) A/B inhibition, with IC~50~ values in the micromolar range. The thiazole ring’s electron-withdrawing properties enhance binding to MAO’s flavin adenine dinucleotide (FAD) cofactor .
  • Structural Divergence: Unlike the target compound, these analogs lack a phenoxybutanamide chain but include cyclopentyl and acetamide groups, which may improve blood-brain barrier penetration.
(b) N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
  • Key Features : Replaces the thiazole ring with a thiadiazole core fused to an isoxazole.
  • Spectral Data : IR absorption at 1606 cm⁻¹ (C=O) and ^1^H-NMR aromatic signals at δ 7.36–8.13 ppm .

Triazole and Thiadiazole Derivatives

(a) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
  • Key Features : Triazole-thione tautomers with sulfonyl and fluorophenyl substituents.
  • Spectral Differentiation :
    • Absence of C=O IR bands (1663–1682 cm⁻¹) compared to the target compound’s amide carbonyl.
    • Thione νC=S vibrations at 1247–1255 cm⁻¹, similar to thiazole derivatives .
  • Reactivity : These triazoles undergo S-alkylation with α-halogenated ketones, contrasting with the target compound’s stability under basic conditions.
(b) Methazolamide Metabolites (e.g., MCY, MSO)
  • Key Features : Thiadiazole-based structures with sulfonamide or sulfonic acid groups.
  • Metabolic Stability : Methazolamide derivatives undergo glutathione conjugation and sulfonation, suggesting that the target compound’s thiazole ring may offer greater metabolic stability than thiadiazoles .

Physicochemical and Spectral Properties

Compound IR (C=O, cm⁻¹) ^1^H-NMR (δ, ppm) MS (m/z)
Target Compound ~1680 (amide) Aromatic: 6.8–7.5; CH~3~: 2.2–2.5 Not reported
N-(Thiadiazol-2-ylidene)-benzamide (6) 1606 7.36–8.13 (Ar-H) 348 (M⁺)
Triazole-Thiones [7–9] None NH: 7.5–8.1; Ar-H: 7.0–7.8 350–450 (M⁺)
MAO Inhibitors (4a–4i) ~1670 (amide) Cyclopentyl: 1.5–2.0; Ar-H: 6.9–7.4 350–450 (M⁺)

Biological Activity

N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-phenoxybutanamide is a synthetic compound notable for its complex structure, which includes a thiazole ring and phenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C22H24N2O2SC_{22}H_{24}N_{2}O_{2}S, and it possesses a molecular weight of 396.50 g/mol. The compound's structure can be summarized as follows:

PropertyValue
IUPAC NameN-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(4-methylphenoxy)butanamide
Molecular FormulaC22H24N2O2S
Molecular Weight396.50 g/mol

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess such activities .

Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. This compound is hypothesized to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. In vitro studies could elucidate its mechanism of action by examining its effects on cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Further research is necessary to identify specific targets and confirm these hypotheses.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thiazole derivatives, including compounds structurally similar to this compound. Results indicated that these compounds exhibited broad-spectrum activity against gram-positive and gram-negative bacteria as well as fungi .

Clinical Trials for Analgesic Effects

In related research, formulations containing thiazole derivatives have been tested for analgesic effects in postoperative pain management. A recent phase III trial demonstrated that a similar compound significantly reduced pain intensity compared to placebo, suggesting potential applications in pain relief therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-phenoxybutanamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-phenoxybutanamide

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